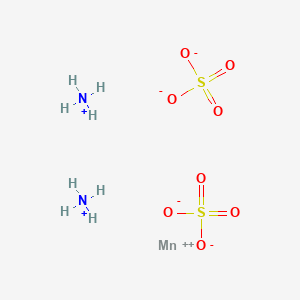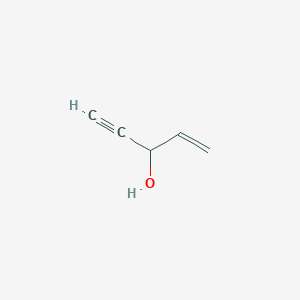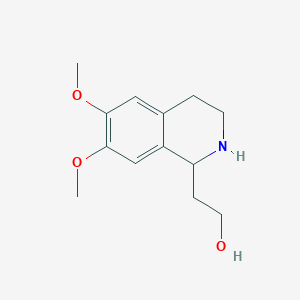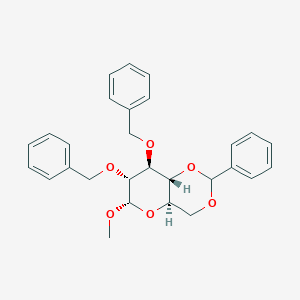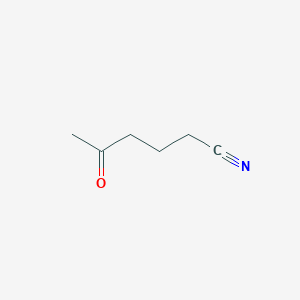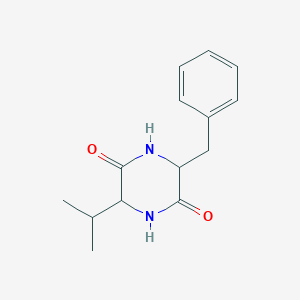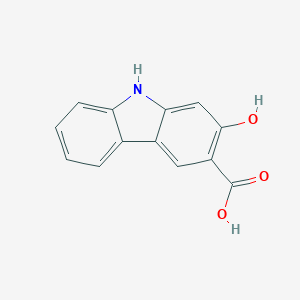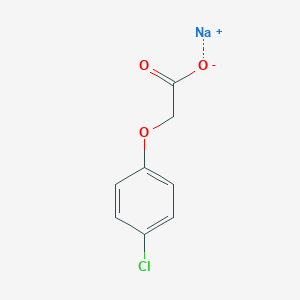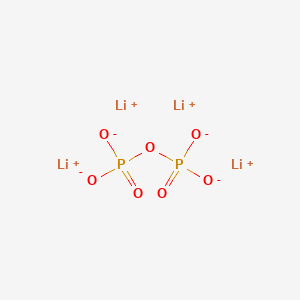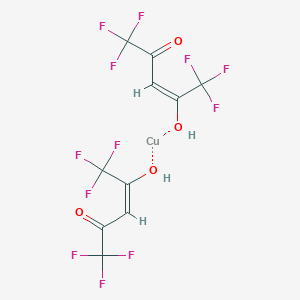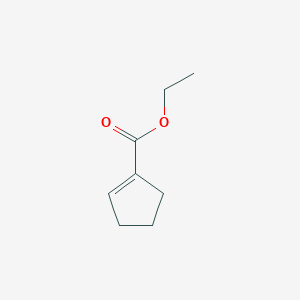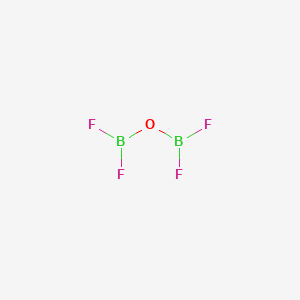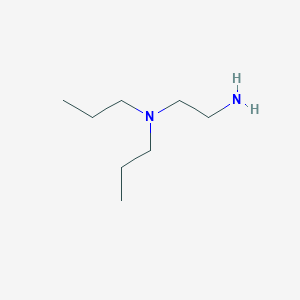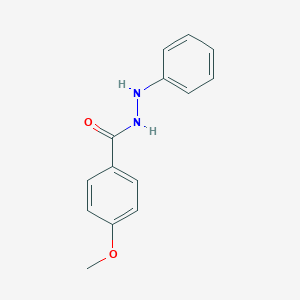
4-methoxy-N'-phenylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N'-phenylbenzohydrazide, also known as MPBH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzohydrazide and is used in the synthesis of several other compounds.
Applications De Recherche Scientifique
4-methoxy-N'-phenylbenzohydrazide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4-methoxy-N'-phenylbenzohydrazide has been used as a starting material for the synthesis of several compounds with potential anticancer, antifungal, and antibacterial properties. 4-methoxy-N'-phenylbenzohydrazide has also been used as a precursor for the synthesis of several other compounds that exhibit anti-inflammatory, analgesic, and anticonvulsant activities.
Mécanisme D'action
The exact mechanism of action of 4-methoxy-N'-phenylbenzohydrazide is still not fully understood. However, studies have shown that 4-methoxy-N'-phenylbenzohydrazide can inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators, which can help in reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
4-methoxy-N'-phenylbenzohydrazide has been shown to exhibit several biochemical and physiological effects. Studies have shown that 4-methoxy-N'-phenylbenzohydrazide can reduce inflammation, pain, and fever in animal models. 4-methoxy-N'-phenylbenzohydrazide has also been shown to exhibit antifungal, antibacterial, and anticancer activities in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N'-phenylbenzohydrazide has several advantages as a compound for lab experiments. It is relatively easy to synthesize, and the starting materials required for its synthesis are readily available. 4-methoxy-N'-phenylbenzohydrazide is also stable under normal laboratory conditions, making it easy to handle and store. However, 4-methoxy-N'-phenylbenzohydrazide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, 4-methoxy-N'-phenylbenzohydrazide can exhibit some toxicity at higher concentrations, which needs to be taken into consideration while designing experiments.
Orientations Futures
There are several future directions for research on 4-methoxy-N'-phenylbenzohydrazide. One potential direction is to explore its potential as a drug for the treatment of various diseases. Studies have shown that 4-methoxy-N'-phenylbenzohydrazide exhibits anticancer, antifungal, and antibacterial activities, which makes it a promising candidate for drug development. Another potential direction is to explore the mechanism of action of 4-methoxy-N'-phenylbenzohydrazide in more detail. Understanding the mechanism of action can help in designing more effective drugs based on 4-methoxy-N'-phenylbenzohydrazide. Additionally, exploring the potential of 4-methoxy-N'-phenylbenzohydrazide as a starting material for the synthesis of new compounds with improved properties can also be a promising direction for future research.
Conclusion:
In conclusion, 4-methoxy-N'-phenylbenzohydrazide is a versatile compound with potential applications in various fields. Its ease of synthesis, stability, and potential biological activities make it a promising candidate for drug development. Further research is needed to explore its potential as a drug and to understand its mechanism of action in more detail.
Méthodes De Synthèse
4-methoxy-N'-phenylbenzohydrazide can be synthesized through a simple reaction between 4-methoxybenzohydrazide and benzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified through recrystallization to obtain pure 4-methoxy-N'-phenylbenzohydrazide.
Propriétés
Numéro CAS |
15089-03-9 |
|---|---|
Nom du produit |
4-methoxy-N'-phenylbenzohydrazide |
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
4-methoxy-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h2-10,15H,1H3,(H,16,17) |
Clé InChI |
FUKLJLAWEQBGGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 |
Autres numéros CAS |
15089-03-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



